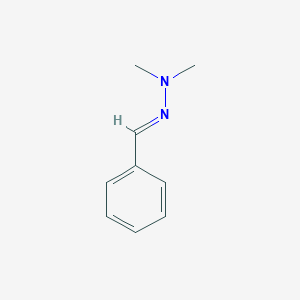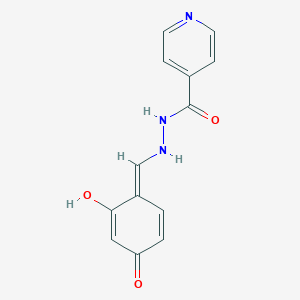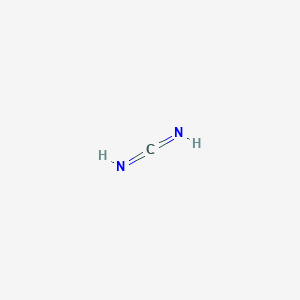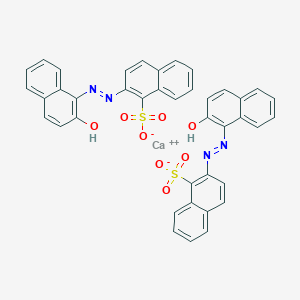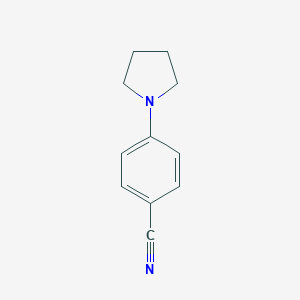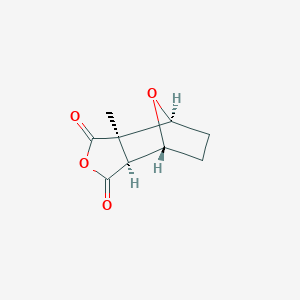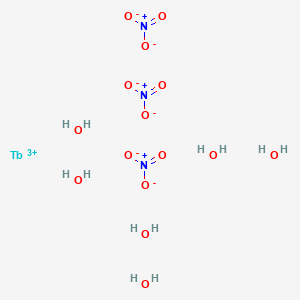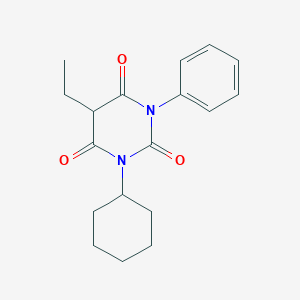
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid, also known as cyclohexobarbital, is a barbiturate derivative that has been extensively studied for its potential applications in the field of neuroscience. Barbiturates are a class of drugs that act as central nervous system depressants, and have been used for a variety of purposes including sedation, anesthesia, and treatment of epilepsy. Cyclohexobarbital is a particularly interesting compound due to its unique chemical structure, which confers specific properties that may be useful for scientific research.
Mechanism Of Action
Cyclohexobarbital acts on the GABA receptor by binding to a specific site on the receptor protein, which enhances the binding affinity of GABA. This leads to an increase in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other barbiturates, but the specific chemical structure of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital confers unique properties that may be useful for research purposes.
Biochemical And Physiological Effects
Cyclohexobarbital has a number of biochemical and physiological effects that have been extensively studied. These include sedation, anxiolysis, anticonvulsant effects, and muscle relaxation. In addition, 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. These effects are thought to be related to the compound's ability to enhance GABAergic transmission and reduce excitotoxicity.
Advantages And Limitations For Lab Experiments
Cyclohexobarbital has a number of advantages for laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. In addition, its unique chemical structure confers specific properties that may be useful for certain types of experiments. However, there are also limitations to the use of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital in laboratory experiments. It is a potent central nervous system depressant, which can make it difficult to interpret results in certain types of assays. In addition, its effects on the GABAergic system can be complex and difficult to disentangle from other factors.
Future Directions
There are a number of future directions for research on 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various neurological disorders. Finally, there is ongoing interest in developing new derivatives of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital with improved pharmacological properties and reduced side effects.
Synthesis Methods
Cyclohexobarbital can be synthesized through a multistep process that involves the reaction of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been well-established in the literature, and has been used to produce 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital on a large scale for research purposes.
Scientific Research Applications
Cyclohexobarbital has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of interest is its effects on the GABAergic system, which is a major inhibitory pathway in the brain. Cyclohexobarbital acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA and leads to sedation and anxiolysis. This property has been exploited for the treatment of anxiety disorders and insomnia.
properties
CAS RN |
1042-85-9 |
|---|---|
Product Name |
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3 |
InChI Key |
VHGLHDSRPPOBQD-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
synonyms |
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



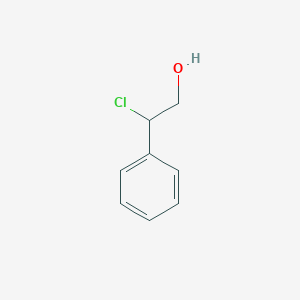
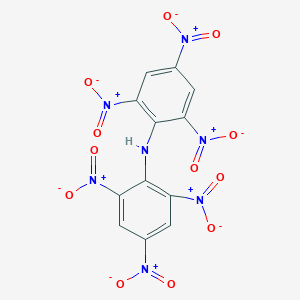
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
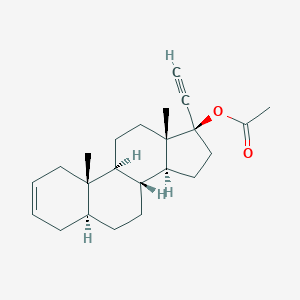
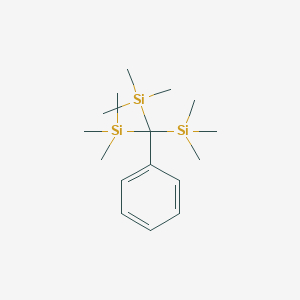
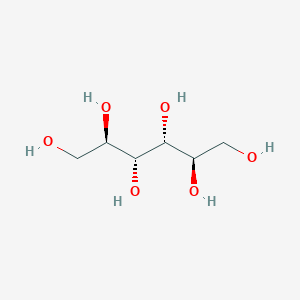
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
